5-Bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene is an organic compound with the molecular formula C9H10Br2O. It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, methoxy, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene typically involves multiple steps. One common method starts with the bromination of 2-methoxy-3-methylbenzene. The bromination is carried out using bromine in the presence of a catalyst such as iron powder. The reaction conditions usually involve heating the mixture to a specific temperature to ensure complete bromination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or acids .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 5-Bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to changes in cellular functions. The bromine atoms can participate in halogen bonding, which can influence molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-methoxyphenol: Similar in structure but lacks the bromomethyl group.
5-Bromo-2-iodopyrimidine: Contains a pyrimidine ring instead of a benzene ring.
5-Bromo-2-methylbenzoate: Contains a carboxylate ester group instead of a bromomethyl group .
Uniqueness
5-Bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene is unique due to the presence of both bromine and bromomethyl groups on the benzene ring. This combination of substituents provides distinct reactivity and potential for various applications in synthesis and research .
Eigenschaften
Molekularformel |
C9H10Br2O |
---|---|
Molekulargewicht |
293.98 g/mol |
IUPAC-Name |
5-bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene |
InChI |
InChI=1S/C9H10Br2O/c1-6-3-7(11)4-9(12-2)8(6)5-10/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
BAYOZDVPKGNELD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1CBr)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.